molecular formula C9H13N3 B1274436 6-Pyrrolidin-1-ylpyridin-3-amine CAS No. 92808-19-0

6-Pyrrolidin-1-ylpyridin-3-amine

货号: B1274436
CAS 编号: 92808-19-0
分子量: 163.22 g/mol
InChI 键: PURAXXHYQSQHAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Pyrrolidin-1-ylpyridin-3-amine (CAS: 92808-19-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . It features a pyridine ring substituted with an amine group at the 3-position and a pyrrolidine moiety at the 6-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis .

属性

IUPAC Name

6-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURAXXHYQSQHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397843
Record name 6-pyrrolidin-1-ylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92808-19-0
Record name 6-pyrrolidin-1-ylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidin-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

6-Pyrrolidin-1-ylpyridin-3-amine, also known as 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, is a chemical compound with significant potential in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃·2HCl, with a molecular weight of 163.22 g/mol. It features a pyridine ring substituted with a pyrrolidine group at the 6-position and an amino group at the 3-position. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as a neurotransmitter modulator. Its interactions with various receptors suggest potential roles in treating conditions related to cognition and mood disorders.

Key Findings

  • Neuropharmacological Effects : The compound has been shown to influence neurotransmitter pathways, indicating its potential as a modulator in neuropharmacology.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines, particularly in breast cancer models . For instance, compounds derived from pyridine structures have demonstrated varying degrees of efficacy against MDA-MB-231 (triple-negative breast cancer) cells .

The biological activity of this compound is primarily mediated through its ability to bind to specific receptors and modulate their activity. The presence of the pyrrolidine group enhances its binding affinity and selectivity towards various targets.

Interaction Studies

In vitro studies have shown that this compound can bind effectively to several biological targets:

  • Melanin-Concentrating Hormone Receptor (MCH-R1) : Derivatives have been identified as potent antagonists with Ki values indicating high binding affinity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
2-(Pyrrolidin-1-yl)pyridin-3-amine C₉H₁₃N₃Different substitution pattern affecting receptor activityMCH-R1 antagonist
Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride C₁₁H₁₈ClN₃Dimethyl substitution enhances lipophilicityPotential neuroactive effects
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride C₁₂H₁₈BClN₃Incorporation of boronic acid functionalityCross-coupling reactions

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cognitive Enhancement : A study demonstrated that compounds with similar structures improved cognitive function in animal models, suggesting potential applications in treating cognitive disorders .
  • Cancer Research : In vitro assays indicated that certain derivatives significantly decreased cell viability in breast cancer cell lines at low concentrations, emphasizing their potential as anticancer agents .

科学研究应用

Chemical Properties and Structure

6-Pyrrolidin-1-ylpyridin-3-amine has the molecular formula C9H13N3C_9H_{13}N_3 and a molecular weight of 163.22 g/mol. The compound features a pyridine ring substituted with a pyrrolidine group at the 6-position and an amino group at the 3-position. This unique structure allows for various chemical interactions, making it a versatile candidate for drug development.

Neuropharmacology

One of the primary areas of research for this compound is its potential role as a neurotransmitter modulator . Studies indicate that this compound may influence cognitive functions and mood regulation by interacting with neurotransmitter systems. Its ability to bind to various receptors suggests that it could be developed into treatments for neurological disorders such as depression and anxiety.

Case Study:
In a study investigating the effects of this compound on neurotransmitter pathways, researchers found that it exhibited significant modulation of serotonin receptors, which are critical in mood regulation. This finding supports its potential use in developing antidepressant therapies .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Study:
A recent investigation demonstrated that derivatives of this compound exhibited inhibitory effects on pathogenic bacteria, suggesting that modifications to its structure could enhance its antimicrobial efficacy .

Synthesis and Structure–Activity Relationships

The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions typical of amines and pyridine derivatives. Understanding the structure–activity relationships is crucial for optimizing its pharmacological properties.

Synthesis MethodKey Features
Nucleophilic SubstitutionAllows for the introduction of different functional groups to modify biological activity.
Acylation and AlkylationEnhances solubility and receptor binding affinity.

Therapeutic Development

The unique structural features of this compound make it a valuable scaffold in drug design. Its potential applications include:

  • Cognitive Enhancers : Targeting neurotransmitter pathways to improve cognitive function.
  • Antimicrobial Agents : Developing new antibiotics based on its structural properties.
  • Cancer Therapeutics : Investigating its role in inhibiting tumor growth through receptor modulation.

相似化合物的比较

6-Methylpyridin-3-amine (CAS: N/A)

  • Structure : A pyridine ring with a methyl group at the 6-position and an amine at the 3-position.
  • Key Differences : Lacks the pyrrolidine ring, reducing steric bulk and hydrogen-bonding capacity.
  • Properties : Crystallographic studies reveal intermolecular N–H···N hydrogen bonding, enhancing crystalline stability .
  • Applications : Primarily used in materials science and as a precursor for metal coordination complexes .

6-(1H-Pyrazol-1-yl)pyridin-3-amine (CAS: 154095-29-1)

  • Structure : Pyrazole substituent at the 6-position instead of pyrrolidine.
  • Properties : Higher polarity due to the pyrazole’s nitrogen atoms, likely improving aqueous solubility .
  • Applications : Explored in medicinal chemistry for kinase inhibition .

Analogs with Modified Pyrrolidine Substituents

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine (CAS: 1211530-56-1)

  • Structure: A dimethylamino group on the pyrrolidine ring.
  • Key Differences : Enhanced electron-donating effects and basicity compared to the parent compound.
  • Properties : Increased solubility in polar solvents due to the tertiary amine .
  • Applications : Investigated in receptor-targeted drug design .

N-(1-Cyclohexylethyl)-6-pyrrolidin-1-ylpyridin-3-amine

  • Structure : A cyclohexylethyl group appended to the amine.
  • Key Differences : Elevated lipophilicity (molecular weight: 273.42 g/mol) due to the bulky cyclohexyl group.
  • Properties : Likely improved membrane permeability but reduced solubility in aqueous media .
  • Applications: Potential use in central nervous system (CNS) drugs targeting lipid-rich environments .

Analogs with Alternative Heterocyclic Rings

6-(Piperidin-1-yl)pyridin-3-amine

  • Structure : Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring).
  • Key Differences : Increased ring flexibility and altered steric hindrance.
  • Properties : Lower basicity compared to pyrrolidine derivatives due to reduced ring strain.
  • Applications : Common in antihistamines and antipsychotics .

6-(Piperazin-1-yl)pyridin-3-amine

  • Structure : Piperazine (two nitrogen atoms) replaces pyrrolidine.
  • Key Differences : Additional hydrogen-bonding sites and higher polarity.
  • Properties: Excellent water solubility, making it suitable for intravenous formulations .
  • Applications : Widely used in antidepressants and antiviral agents .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound 92808-19-0 C₉H₁₃N₃ 163.22 Pyrrolidine Pharmaceutical intermediates
6-Methylpyridin-3-amine N/A C₆H₈N₂ 108.14 Methyl Materials science
6-(1H-Pyrazol-1-yl)pyridin-3-amine 154095-29-1 C₈H₉N₅ 175.19 Pyrazole Kinase inhibitors
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine 1211530-56-1 C₁₀H₁₇N₅ 207.28 Dimethylamino-pyrrolidine Receptor modulators
6-(Piperidin-1-yl)pyridin-3-amine N/A C₁₀H₁₅N₃ 177.25 Piperidine Antihistamines
6-(Piperazin-1-yl)pyridin-3-amine 1199782-51-8 C₁₂H₂₀N₄ 220.31 Piperazine Antivirals

Research Findings and Trends

  • Synthetic Accessibility : this compound is synthesized via nucleophilic substitution or palladium-catalyzed coupling, whereas pyrazole and piperazine analogs require multi-step protocols (e.g., copper-catalyzed amination) .
  • Biological Activity : Pyrrolidine derivatives exhibit superior binding affinity to G-protein-coupled receptors (GPCRs) compared to piperidine analogs, attributed to the optimal balance of ring strain and hydrogen bonding .
  • Market Trends : Piperazine derivatives dominate the CNS drug market due to their solubility, while pyrrolidine-based compounds are gaining traction in oncology for targeted therapies .

常见问题

Q. What are the standard synthetic routes for preparing 6-Pyrrolidin-1-ylpyridin-3-amine in laboratory settings?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a modified Ullmann-type coupling using copper(I) bromide and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been reported for analogous pyrrolidine-pyridine derivatives. Post-synthesis purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (e.g., gradient elution with ethyl acetate/hexane) .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling .
  • Ventilation : Employ fume hoods to minimize inhalation exposure and control dust/aerosol formation .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Seek medical attention for persistent symptoms .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural validation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) to verify crystallinity (e.g., 104–107°C for analogous amines) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2k^k factorial design evaluates critical parameters (e.g., temperature, catalyst loading, solvent ratio). For instance:

  • Variables : Reaction time (24–72 hours), base concentration (1–3 equiv.), and solvent polarity (DMSO vs. DMF).
  • Response Metrics : Yield, purity, and byproduct formation. Statistical analysis (ANOVA) identifies significant factors, reducing experimental iterations by >50% while maximizing yield .

Q. What computational methods predict reaction pathways for novel derivatives of this compound?

Density Functional Theory (DFT) simulations model transition states and energy barriers for key steps (e.g., amine coupling). Software like Gaussian or ORCA calculates:

  • Activation energies for pyrrolidine ring formation.
  • Thermodynamic stability of intermediates. Coupling these with machine learning (e.g., Bayesian optimization) accelerates parameter selection for experimental validation .

Q. How should researchers resolve contradictory spectral data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine HRMS (e.g., m/z 215 [M+H]+^+ for molecular weight confirmation) with 2D NMR (COSY, HSQC) to resolve ambiguities in proton assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data for disputed structures .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during heterocyclic substitutions .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) reduce nucleophilic side reactions compared to DMSO .

Methodological Considerations

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) for traceability and version control .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing mixing efficiency and heat transfer in flow reactors .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。